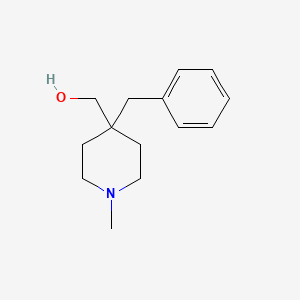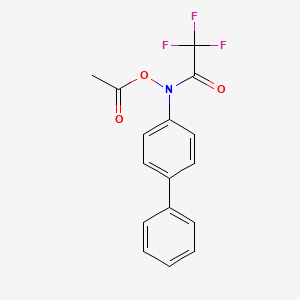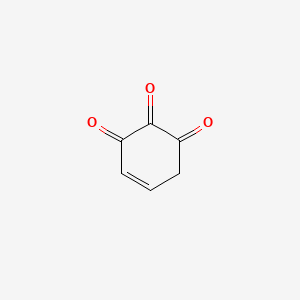
Cyclohex-4-ene-1,2,3-trione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cyclohex-4-ene-1,2,3-trione is an organic compound with the molecular formula C₆H₄O₃. It is a triketone, meaning it contains three ketone groups. This compound is of interest due to its unique structure and reactivity, making it a valuable subject in various fields of scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Cyclohex-4-ene-1,2,3-trione can be synthesized through several methods. One common approach involves the Diels-Alder reaction, where a diene reacts with a dienophile to form a cyclohexene ring. For instance, combining 1,3-butadiene with maleic anhydride under specific conditions can yield cyclohexene derivatives .
Industrial Production Methods: Industrial production of this compound typically involves large-scale Diels-Alder reactions. The reaction conditions are optimized to maximize yield and purity, often involving controlled temperatures and the use of solvents like xylene .
Analyse Des Réactions Chimiques
Types of Reactions: Cyclohex-4-ene-1,2,3-trione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the triketone into other functional groups.
Substitution: The ketone groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO₄) are commonly used.
Reduction: Reducing agents such as sodium borohydride (NaBH₄) can be employed.
Substitution: Conditions vary depending on the desired product but often involve acidic or basic catalysts.
Major Products: The major products formed from these reactions include various cyclohexene derivatives, which can be further functionalized for different applications .
Applications De Recherche Scientifique
Cyclohex-4-ene-1,2,3-trione has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex cyclic structures.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.
Industry: this compound is used in the production of polymers and other industrial chemicals.
Mécanisme D'action
The mechanism by which cyclohex-4-ene-1,2,3-trione exerts its effects involves its ability to participate in various chemical reactions due to its triketone structure. The compound can act as an electrophile in nucleophilic addition reactions, making it a versatile intermediate in organic synthesis .
Comparaison Avec Des Composés Similaires
Cyclohexene: A hydrocarbon with a similar ring structure but lacking the ketone groups.
Cyclohexane: A fully saturated hydrocarbon with no double bonds or ketone groups.
Cyclohex-2-ene-1,4-dione: Another cyclic compound with two ketone groups positioned differently on the ring.
Uniqueness: Cyclohex-4-ene-1,2,3-trione is unique due to its three ketone groups, which impart distinct reactivity and make it a valuable intermediate in various chemical reactions. Its ability to undergo multiple types of reactions, including oxidation, reduction, and substitution, sets it apart from other similar compounds .
Propriétés
Numéro CAS |
6151-21-9 |
|---|---|
Formule moléculaire |
C6H4O3 |
Poids moléculaire |
124.09 g/mol |
Nom IUPAC |
cyclohex-4-ene-1,2,3-trione |
InChI |
InChI=1S/C6H4O3/c7-4-2-1-3-5(8)6(4)9/h1-2H,3H2 |
Clé InChI |
LTVBKIYITIZJSV-UHFFFAOYSA-N |
SMILES canonique |
C1C=CC(=O)C(=O)C1=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



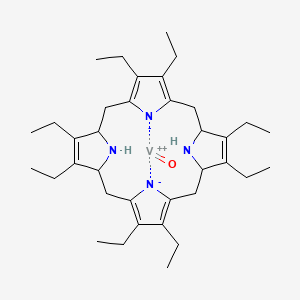
![4-amino-1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)-5-methyl-tetrahydrofuran-2-yl]-5-fluoro-pyrimidin-2-one](/img/structure/B13414251.png)
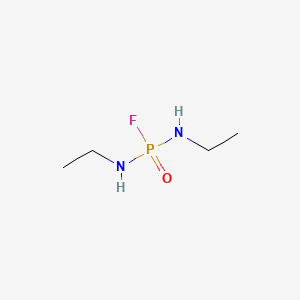
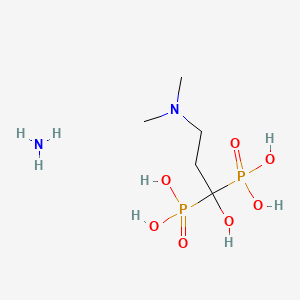
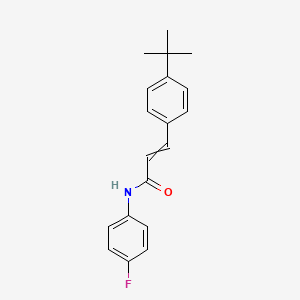
![5'-S-[2-(Hydroxymethyl)phenyl]-5'-thio-adenosine](/img/structure/B13414289.png)
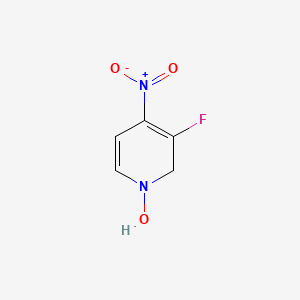
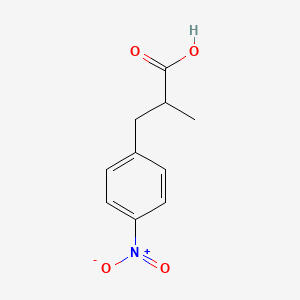
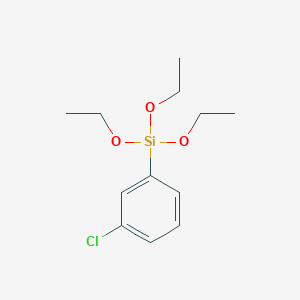
![Glycine, N-ethyl-N-[(nonafluorobutyl)sulfonyl]-, potassium salt](/img/structure/B13414311.png)
